molecular formula C7H11FO2 B13411867 (1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid

(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid

Katalognummer: B13411867
Molekulargewicht: 146.16 g/mol
InChI-Schlüssel: QQBMHOMBYVWDHU-VDTYLAMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. Its unique stereochemistry and functional groups make it a valuable molecule for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a fluorinating agent. The reaction conditions typically include the use of a chiral catalyst to ensure the desired stereochemistry is obtained .

Industrial Production Methods

Industrial production of this compound often involves the use of enzymatic processes to achieve high enantioselectivity. Enzymatic methods are preferred due to their efficiency and ability to produce enantiomerically pure compounds .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, alkanes, and substituted cyclopropane derivatives .

Wissenschaftliche Forschungsanwendungen

(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. The pathways involved often include enzyme inhibition or activation, depending on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of a fluorine atom.

Eigenschaften

Molekularformel

C7H11FO2

Molekulargewicht

146.16 g/mol

IUPAC-Name

(1S,2R)-1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H11FO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10)/t5-,7+/m1/s1

InChI-Schlüssel

QQBMHOMBYVWDHU-VDTYLAMSSA-N

Isomerische SMILES

CC(C)[C@H]1C[C@]1(C(=O)O)F

Kanonische SMILES

CC(C)C1CC1(C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.